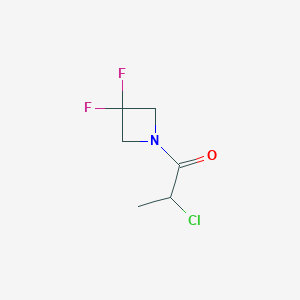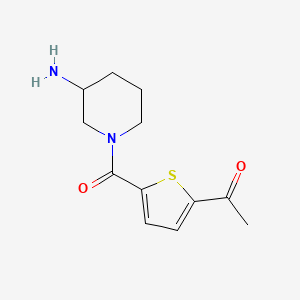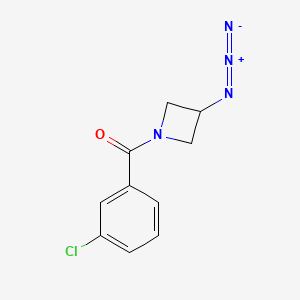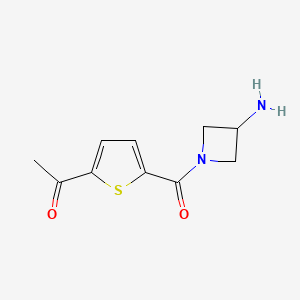 (5-Éthylthiophène-3-yl)méthylamine CAS No. 1508752-58-6"
>
(5-Éthylthiophène-3-yl)méthylamine CAS No. 1508752-58-6"
>
(5-Éthylthiophène-3-yl)méthylamine
Vue d'ensemble
Description
“(5-Ethylthiophen-3-yl)methylamine” is a chemical compound that belongs to the class of organic compounds known as thiophenes . Thiophenes are compounds containing a ring made up of one sulfur atom and four carbon atoms . They are aromatic and have a wide range of applications in industrial chemistry and material science .
Molecular Structure Analysis
The molecular structure of “(5-Ethylthiophen-3-yl)methylamine” likely includes a five-membered thiophene ring with an ethyl group at the 5-position and a methylamine group attached to the 3-position .Applications De Recherche Scientifique
Synthèse Pharmaceutique
La (5-Éthylthiophène-3-yl)méthylamine est un composé qui a montré un potentiel prometteur dans la synthèse de produits pharmaceutiques. Son noyau thiophène est un motif courant dans les médicaments en raison de ses propriétés bioactives. Ce composé peut être utilisé pour développer de nouveaux médicaments ayant des propriétés anti-inflammatoires, antipsychotiques et anticancéreuses potentielles .
Électronique Organique
Les propriétés électroniques des dérivés du thiophène les rendent adaptés à une utilisation dans l'électronique organique. Ce composé pourrait être utilisé dans le développement de semi-conducteurs organiques, qui sont essentiels à la création de dispositifs électroniques flexibles .
Science des Matériaux
En science des matériaux, la this compound peut contribuer à la création de nouveaux matériaux ayant des propriétés conductrices ou photovoltaïques spécifiques. Cela est particulièrement pertinent pour le développement de nouvelles technologies de cellules solaires .
Agents Antimicrobiens
Des recherches ont indiqué que les dérivés du thiophène présentent une activité antimicrobienne. Par conséquent, ce composé pourrait être essentiel dans la conception de nouveaux agents antimicrobiens pour lutter contre les souches résistantes de bactéries et d'autres agents pathogènes .
Inhibition des Kinases
Les kinases sont des enzymes qui jouent un rôle crucial dans la régulation des fonctions cellulaires. La this compound peut servir d'échafaudage pour le développement d'inhibiteurs de kinases, qui sont importants dans le traitement de maladies telles que le cancer .
Médicaments Anti-Anxiété
La structure de la this compound suggère une utilisation potentielle dans le développement de médicaments anti-anxiété. Sa modification pourrait conduire à des composés qui interagissent avec le système nerveux central pour produire des effets calmants .
Applications Antioxydantes
Les antioxydants jouent un rôle vital dans la protection des cellules contre le stress oxydatif. Les dérivés du thiophène, y compris la this compound, pourraient être explorés pour leurs capacités antioxydantes, ce qui pourrait avoir des implications dans la prévention des maladies liées à l'âge .
Modulation des Récepteurs Estrogéniques
Les composés contenant le noyau thiophène ont été associés à une activité de modulation des récepteurs estrogéniques. Cela suggère que la this compound pourrait être utilisée dans le développement de médicaments ciblant les récepteurs estrogéniques, ce qui est important pour les traitements dans les conditions hormonales .
Mécanisme D'action
The mechanism of action of [(5-Ethylthiophen-3-yl)methyl](methyl)amine is not fully understood. However, it is believed that the compound binds to certain receptors in the cell membrane, which leads to the activation of intracellular signaling pathways and the production of various cellular responses. It is also believed that [(5-Ethylthiophen-3-yl)methyl](methyl)amine can interact with certain enzymes, leading to the inhibition or activation of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(5-Ethylthiophen-3-yl)methyl](methyl)amine are not fully understood. However, it has been shown to have a variety of effects on the body, including the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. [(5-Ethylthiophen-3-yl)methyl](methyl)amine has also been shown to have antioxidant activity and to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
[(5-Ethylthiophen-3-yl)methyl](methyl)amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of applications. It is also relatively stable and can be stored for long periods of time. However, [(5-Ethylthiophen-3-yl)methyl](methyl)amine also has some limitations. It is a relatively expensive compound, and its mechanism of action is not fully understood.
Orientations Futures
There are a number of potential future directions for the study of [(5-Ethylthiophen-3-yl)methyl](methyl)amine. These include further research into the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, further research could be conducted into the use of [(5-Ethylthiophen-3-yl)methyl](methyl)amine in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, research could be conducted into the use of [(5-Ethylthiophen-3-yl)methyl](methyl)amine in drug delivery systems, as well as its potential use in the development of new drugs. Finally, further research could be conducted into the synthesis of [(5-Ethylthiophen-3-yl)methyl](methyl)amine and its derivatives, in order to develop more efficient and cost-effective methods of synthesis.
Propriétés
IUPAC Name |
1-(5-ethylthiophen-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-3-8-4-7(5-9-2)6-10-8/h4,6,9H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBCIWIUQSYKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1489215.png)

